N-(2-Cyclopropoxy-5-isopropylphenyl)methanesulfonamide
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Overview
Description
N-(2-Cyclopropoxy-5-isopropylphenyl)methanesulfonamide: is an organic compound with the molecular formula C13H19NO3S and a molecular weight of 269.363 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclopropoxy-5-isopropylphenyl)methanesulfonamide typically involves the reaction of 2-cyclopropoxy-5-isopropylaniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of a sulfonamide bond, resulting in the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyclopropoxy-5-isopropylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include such as amines or alcohols.
Oxidation and Reduction: Reagents such as or may be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can result in the formation of various substituted sulfonamides.
Scientific Research Applications
N-(2-Cyclopropoxy-5-isopropylphenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Cyclopropoxy-5-isopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular pathways and targets are not well-characterized in the literature .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-Cyclopropoxy-5-isopropylphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications.
Properties
CAS No. |
1243288-51-8 |
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Molecular Formula |
C13H19NO3S |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
N-(2-cyclopropyloxy-5-propan-2-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-9(2)10-4-7-13(17-11-5-6-11)12(8-10)14-18(3,15)16/h4,7-9,11,14H,5-6H2,1-3H3 |
InChI Key |
QXCRVQHLTFOSGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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